Benzyl 3-(chloromethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
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Description
Benzyl 3-(chloromethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a useful research compound. Its molecular formula is C18H22ClN3O2 and its molecular weight is 347.8 g/mol. The purity is usually 95%.
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Biological Activity
Benzyl 3-(chloromethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate (CAS Number: 2060031-91-4) is a synthetic compound belonging to the imidazo[1,2-a]pyrazine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides an overview of the biological activity of this compound based on available scientific literature and research findings.
- Molecular Formula : C₁₈H₂₂ClN₃O₂
- Molecular Weight : 347.8 g/mol
- Structure : The compound features a complex heterocyclic structure with a benzyl group, a chloromethyl group, and a propan-2-yl substituent attached to the imidazo[1,2-a]pyrazine core.
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent. Studies indicate that it may inhibit the growth of various bacterial strains and fungi. For example:
Microorganism | Activity | Reference |
---|---|---|
Enterococcus faecalis | Inhibition observed | |
Staphylococcus aureus | Moderate inhibition | |
Candida albicans | Antifungal activity |
Anticancer Properties
Research has highlighted the anticancer potential of this compound. It has been investigated for its effects on cancer cell lines through various mechanisms:
- Cell Proliferation Inhibition : The compound has been shown to inhibit cell proliferation in several cancer cell lines.
- Apoptosis Induction : It may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell survival pathways.
For instance, studies have indicated that derivatives of imidazo[1,2-a]pyrazines exhibit significant cytotoxicity against human cancer cell lines such as breast and colon cancer cells.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may interact with enzymes critical for cellular processes.
- Receptor Modulation : It can modulate receptor activity that influences cellular signaling pathways related to growth and apoptosis.
Study on Antimicrobial Efficacy
In a study conducted on various pyrazine derivatives including this compound:
- Objective : To evaluate the antimicrobial efficacy against a panel of bacterial and fungal strains.
- Findings : The compound exhibited significant antimicrobial activity against Enterococcus faecalis with an IC50 value indicative of its effectiveness (exact values not provided in the source).
Study on Anticancer Activity
A recent investigation into the anticancer properties of imidazo[1,2-a]pyrazines revealed:
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Results : The compound demonstrated notable cytotoxicity with IC50 values ranging from low micromolar concentrations (exact values not disclosed) across various tested cell lines.
Properties
Molecular Formula |
C18H22ClN3O2 |
---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
benzyl 3-(chloromethyl)-2-propan-2-yl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C18H22ClN3O2/c1-13(2)17-15(10-19)22-9-8-21(11-16(22)20-17)18(23)24-12-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 |
InChI Key |
XOYCZUCONJBCNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CCl |
Origin of Product |
United States |
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